

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2-methyloxirane

Cat. No.: B3268881

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Core Chemical Properties and Data

2-(Bromomethyl)-2-methyloxirane is a bifunctional organic compound featuring both a reactive epoxide ring and a bromomethyl group. This unique structure makes it a versatile intermediate in organic synthesis, offering multiple pathways for chemical modification. The presence of two electrophilic centers allows for sequential or competing nucleophilic reactions, providing access to a variety of more complex molecular architectures.^{[1][2]}

Table 1: Physicochemical Properties of 2-(Bromomethyl)-2-methyloxirane

Property	Value	Source(s)
Molecular Formula	C4H7BrO	^{[1][3][4]}
Molecular Weight	151.00 g/mol	^{[1][3][4]}
CAS Number	49847-47-4	^{[1][3][4]}
Boiling Point	Data not available	^[5]
Melting Point	Data not available	
Density	Data not available	^[5]
Solubility	Data not available	^[5]

Table 2: Spectroscopic Data Summary

Spectrum Type	Data
^1H NMR	Predicted chemical shifts suggest signals for the methyl, bromomethyl, and oxirane ring protons. However, experimental data for 2-(Bromomethyl)-2-methyloxirane is not readily available in the searched literature.
^{13}C NMR	Predicted chemical shifts would correspond to the four distinct carbon environments: the methyl group, the bromomethyl carbon, the quaternary epoxide carbon, and the methylene epoxide carbon. No experimental spectra were found in the searched literature.
Infrared (IR)	Expected characteristic peaks would include C-O-C stretching for the epoxide ring and C-Br stretching. Specific spectral data for this compound is not available in the searched databases.
Mass Spectrometry	The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and other fragments. No experimental mass spectrum for this specific compound was found.

Reactivity and Chemical Behavior

The reactivity of **2-(Bromomethyl)-2-methyloxirane** is dominated by the presence of two electrophilic sites: the carbon atoms of the oxirane ring and the carbon of the bromomethyl group.^[2]

- **Nucleophilic Attack at the Bromomethyl Group:** The primary carbon-bromine bond is susceptible to $\text{S}_{\text{N}}2$ attack by a wide range of nucleophiles, leading to the displacement of the bromide ion.^[2]

- **Ring-Opening of the Epoxide:** The strained three-membered ether ring can be opened by nucleophiles under both acidic and basic conditions. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile.
- **Intramolecular Reactions:** The dual functionality of the molecule allows for the possibility of intramolecular reactions, where a nucleophile, after substituting the bromine, can then attack the epoxide ring, leading to the formation of cyclic compounds.

Caption: General reactivity pathways of **2-(Bromomethyl)-2-methyloxirane**.

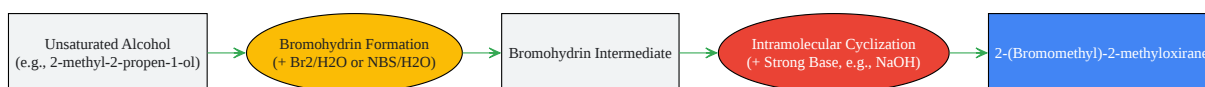
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of **2-(Bromomethyl)-2-methyloxirane** are not readily available in the public domain. However, a general synthetic strategy has been described.

General Synthesis Methodology: Bromination and Intramolecular Cyclization

A common route to this class of compounds involves a two-step process starting from an appropriate unsaturated alcohol.^[2]

- **Bromohydrin Formation:** The unsaturated precursor, likely 2-methyl-2-propen-1-ol, would be reacted with a source of electrophilic bromine in the presence of water. This results in the formation of a bromohydrin intermediate.
- **Intramolecular Cyclization (Williamson Ether Synthesis):** The resulting bromohydrin is then treated with a strong base. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine and displacing the bromide to form the epoxide ring.^[2]



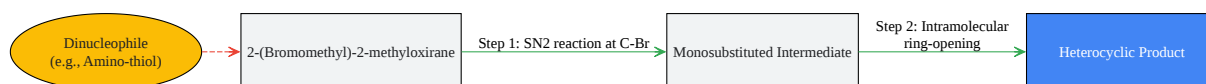
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Caption: Generalized synthetic workflow for **2-(Bromomethyl)-2-methyloxirane**.

Potential Applications in Drug Development and Organic Synthesis

While specific biological activities for **2-(Bromomethyl)-2-methyloxirane** have not been documented in the searched literature, its structural motifs are present in various biologically active molecules. Epoxides are known to be reactive intermediates that can alkylate nucleophilic residues in biological macromolecules. This reactivity, if properly harnessed and directed, could be of interest in the design of targeted covalent inhibitors.

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of complex heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.



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Caption: A potential synthetic route to heterocyclic compounds.

Safety and Handling

2-(Bromomethyl)-2-methyloxirane is classified as a hazardous substance.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

2-(Bromomethyl)-2-methyloxirane represents a versatile yet under-characterized chemical entity. Its dual electrophilic nature suggests significant potential as a building block in synthetic and medicinal chemistry. However, a notable lack of publicly available quantitative physicochemical data, detailed experimental protocols, and biological studies highlights a clear need for further research to fully elucidate its properties and potential applications. This guide summarizes the current state of knowledge and is intended to serve as a foundation for future investigations into this promising compound.

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